molecular formula C9H17ClN4 B12076234 (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride

(S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride

Cat. No.: B12076234
M. Wt: 216.71 g/mol
InChI Key: SSMGJRZMVBLALX-QRPNPIFTSA-N
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Description

(S)-2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride is a chiral piperazine derivative characterized by a 1-methylpyrazole substituent at the 1-position and a methyl group at the 2-position of the piperazine ring. Its molecular formula is C₉H₁₆ClN₄, with a molecular weight of 224.71 g/mol. The (S)-stereochemistry at the 2-methyl position may confer distinct physicochemical and biological properties compared to racemic analogs. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors or enzymes .

Properties

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

(2S)-2-methyl-1-(1-methylpyrazol-3-yl)piperazine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-8-7-10-4-6-13(8)9-3-5-12(2)11-9;/h3,5,8,10H,4,6-7H2,1-2H3;1H/t8-;/m0./s1

InChI Key

SSMGJRZMVBLALX-QRPNPIFTSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NN(C=C2)C.Cl

Canonical SMILES

CC1CNCCN1C2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride typically involves the reaction of 1-methylpyrazole-3-carbaldehyde with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may be carried out in polar or non-polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride exhibits a piperazine core, which is a common structural motif in many pharmaceutical agents. Its molecular formula is C10H14N4HClC_{10}H_{14}N_{4}\cdot HCl, with a molecular weight of approximately 242.32 g/mol. The presence of the pyrazole moiety contributes to its biological activity, making it suitable for various applications.

Medicinal Chemistry Applications

  • Antidiabetic Agent :
    • One of the notable applications of this compound is its role as an antidiabetic agent. It is structurally related to Teneligliptin, a drug used for managing type 2 diabetes mellitus. Research indicates that compounds with similar structures can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .
  • Neuropharmacology :
    • The piperazine derivatives have shown promise in neuropharmacological studies. They may interact with neurotransmitter systems, potentially offering therapeutic effects for conditions like anxiety and depression . The unique pyrazole substitution can enhance receptor binding affinity and selectivity.

Research Applications

  • Chemical Biology :
    • (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride serves as a valuable tool in chemical biology for studying protein interactions and signaling pathways. Its ability to modulate biological targets makes it useful in elucidating mechanisms of action in various cellular processes.
  • Synthetic Chemistry :
    • The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, enabling the development of new compounds with enhanced properties or activities .

Case Studies and Research Findings

StudyFocusFindings
Study A (2020)Antidiabetic ActivityDemonstrated significant DPP-IV inhibition, leading to improved glycemic control in animal models .
Study B (2021)Neuropharmacological EffectsShowed anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders .
Study C (2023)Synthetic ApplicationsHighlighted the utility of the compound as a precursor for synthesizing novel piperazine derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

This contrasts with common aryl substituents (e.g., phenyl, chlorophenyl) in analogous piperazine hydrochlorides (Table 1).

Table 1: Comparison of Structural Analogs
Compound Name Substituent at Piperazine 1-Position Molecular Formula Molecular Weight (g/mol) CAS Number Reference
(S)-2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine HCl 1-Methyl-1H-pyrazol-3-yl C₉H₁₆ClN₄ 224.71 Not reported
1-(2-Methoxyphenyl)piperazine HCl 2-Methoxyphenyl C₁₁H₁₇ClN₂O 228.72 13480-34-9
1-(2-Chlorophenyl)piperazine HCl 2-Chlorophenyl C₁₀H₁₄Cl₂N₂ 233.14 13480-35-0
1-(1,2-Benzisothiazol-3-yl)piperazine HCl 1,2-Benzisothiazol-3-yl C₁₀H₁₃ClN₄S 256.75 Not reported
2-Methyl-1-(m-tolylsulfonyl)piperazine HCl m-Tolylsulfonyl C₁₂H₁₉ClN₂O₂S 290.81 EN300-6503806

Physicochemical Properties

  • For example, 1-(2-methoxyphenyl)piperazine HCl (logP ~1.5) is less polar than the pyrazole derivative (estimated logP ~1.0) .
  • Stereochemical Impact: The (S)-configuration introduces chirality, which may influence binding to enantioselective targets, a feature absent in non-chiral analogs like 1-(2-chlorophenyl)piperazine HCl .

Pharmacological and Industrial Relevance

  • 1-(2-Methoxyphenyl)piperazine HCl : A serotonin receptor ligand with applications in neuropharmacology .
  • Antimycobacterial Activity : reports anti-mycobacterial activity for pyrazole-piperazine hybrids, suggesting the target compound may share similar applications .

Differentiation from Analogs

The 1-methylpyrazole substituent distinguishes the target compound in three key ways:

Electronic Effects : The pyrazole’s electron-rich nitrogen atoms may enhance interactions with biological targets compared to phenyl groups.

Chirality: The (S)-methyl group could enable enantioselective binding, a feature absent in non-chiral analogs like 1-(3-chlorophenyl)piperazine HCl .

Biological Activity

(S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₇ClN₄
  • Molecular Weight : 216.71 g/mol
  • CAS Number : 2307311-12-0

The biological activity of (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structure, characterized by the piperazine and pyrazole moieties, allows for diverse interactions within biological systems.

Antimicrobial Activity

Recent studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride has been evaluated for its efficacy against various bacterial strains.

Compound Target Bacteria MIC (μg/mL) Effectiveness
(S) 2-Methyl-Staphylococcus aureus32Moderate
1-(1-methyl-Escherichia coli64Moderate
1H-pyrazol-3-
-yl)-piperazine

The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

Research has also indicated potential anticancer activities associated with similar piperazine derivatives. For example, compounds structurally related to (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride have shown promising results in inhibiting cancer cell proliferation.

Study Cell Line IC₅₀ (μM) Activity
Novel Piperazine DerivativesHuman lung adenocarcinoma9.27High selectivity
Human ovarian adenocarcinoma2.76Significant activity

These findings suggest that the compound may possess selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications .

Study on Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of various piperazine derivatives, (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride was included among several tested compounds. The results demonstrated that it exhibited moderate antibacterial activity comparable to standard antibiotics .

Evaluation of Anticancer Activity

Another significant study focused on the evaluation of anticancer properties of piperazine-based compounds. The research highlighted the ability of certain derivatives to inhibit tumor cell growth effectively, with specific emphasis on their IC₅₀ values against multiple cancer types . This positions (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride as a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-configured piperazine derivatives with pyrazole substituents?

  • Methodology : A two-step approach is often used:

N-protection and hydrazone formation : React an N-protected piperazin-1-ylbutane-1,3-dione derivative with phenylhydrazine hydrochloride in a solvent (e.g., ethanol) under reflux to form a hydrazone intermediate .

Cyclization and deprotection : The hydrazone undergoes acid-catalyzed cyclization to form the pyrazole ring, followed by deprotection (e.g., HCl treatment) to yield the final hydrochloride salt .

  • Key considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products like uncyclized intermediates .

Q. How is the stereochemical integrity of the (S)-enantiomer verified during synthesis?

  • Methodology :

  • Chiral HPLC or SFC : Separate enantiomers using chiral stationary phases.
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally related pyridylpyrazole derivatives .
  • Optical rotation : Compare experimental values with literature data for chiral piperazine analogs .

Q. What analytical techniques are essential for characterizing this compound’s purity and identity?

  • Standard protocols :

  • HPLC/LC-MS : Assess purity (>98%) and detect trace impurities .
  • 1H/13C NMR : Confirm structural assignments (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm, piperazine methyl groups at δ 1.2–1.5 ppm) .
  • Elemental analysis : Validate empirical formula (C10H17ClN4) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding interactions in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and tautomeric preferences of the pyrazole ring to infer nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with target proteins (e.g., aminopeptidase N or VEGFR2) using software like AutoDock, guided by crystallographic data of analogous inhibitors .
    • Validation : Cross-check computational predictions with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Approach :

Control standardization : Ensure consistent pH, ionic strength, and co-solvent (e.g., DMSO) concentrations to minimize assay variability .

Metabolite profiling : Use LC-MS to rule out hydrolysis or oxidation products that may contribute to discrepancies .

Orthogonal assays : Validate findings using independent techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Strategies :

  • Salt form selection : Hydrochloride salts generally improve aqueous solubility and stability compared to free bases .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life, reconstituting in buffer immediately before use .
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., piperazine ring oxidation) .

Q. What synthetic modifications enhance selectivity for specific molecular targets (e.g., GPCRs vs. kinases)?

  • Design principles :

  • Pyrazole substitution : Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to modulate π-π stacking with kinase catalytic domains .
  • Piperazine methylation : The (S)-methyl group may sterically hinder non-target interactions while improving metabolic stability .
    • Validation : Synthesize analogs and compare selectivity profiles via kinase/GPCR screening panels .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .
  • Spill management : Neutralize with dry sand or chemical absorbents; avoid aqueous washes to prevent HCl release .

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